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For Researchers, Scientists, and Drug Development Professionals

Doramapimod hydrochloride (also known as BIRB 796) is a potent and selective inhibitor of

p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of

inflammatory responses.[1][2] This guide provides a comparative overview of the available

clinical trial results for Doramapimod hydrochloride versus placebo, with a focus on its

therapeutic potential in inflammatory conditions.

Data Presentation
A comprehensive summary of quantitative data from head-to-head clinical trials of

Doramapimod hydrochloride against a placebo is limited due to the availability of full-text

publications. However, a key Phase II, randomized, double-blind, placebo-controlled trial in

patients with moderate to severe Crohn's disease provides the most substantive data to date.

Summary of Findings: Doramapimod in Moderate to Severe Crohn's Disease

While specific quantitative data from the full publication remains inaccessible, the study's

abstract reports the following key outcomes:

Primary Endpoint (Clinical Remission): Doramapimod hydrochloride did not demonstrate

clinical efficacy in achieving the primary endpoint of clinical remission when compared to

placebo.
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Secondary Endpoints: No significant clinical response was observed for other secondary

endpoints, including the Inflammatory Bowel Disease Questionnaire (IBDQ) and the Crohn's

Disease Endoscopic Index of Severity (CDEIS).

Biomarker Analysis: A transient, dose-dependent decrease in C-reactive protein (CRP) levels

was noted after one week of treatment with Doramapimod, which returned to baseline levels

over time.[1]

Safety: The incidence of adverse events was generally comparable between the

Doramapimod and placebo groups. A mild increase in transaminase levels was observed

more frequently in the Doramapimod treatment arms.[1]

Completed Phase II Trial in Psoriasis

A Phase II clinical trial (NCT02209753) investigating the efficacy and safety of Doramapimod

(BIRB 796 BS) versus placebo in patients with moderate to severe plaque-type psoriasis has

been completed.[3] However, the results of this trial have not been widely published, precluding

a detailed quantitative comparison in this guide.

Experimental Protocols
Phase II Trial of Doramapimod in Moderate to Severe Crohn's Disease

The following is a description of the methodology employed in the multicenter, multinational,

randomized, double-blind, placebo-controlled trial of Doramapimod in patients with Crohn's

disease:[1]

Study Population: 284 patients with moderate to severe Crohn's disease.

Intervention: Patients were randomized to receive one of four doses of Doramapimod
hydrochloride (10 mg, 20 mg, 30 mg, or 60 mg) or a placebo.

Administration: The investigational product was administered orally twice daily.

Duration: The treatment duration was 8 weeks.

Endpoints:
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Primary Endpoint: Clinical remission.

Secondary Endpoints: Clinical response, C-reactive protein levels, and quality of life as

measured by the Inflammatory Bowel Disease Questionnaire (IBDQ).

Sub-study Endpoints: The Crohn's Disease Endoscopic Index of Severity (CDEIS) and

histologic evaluation of biopsy specimens were assessed in a subset of patients.
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Caption: Signaling pathway of Doramapimod (BIRB 796) as a p38 MAPK inhibitor.
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Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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